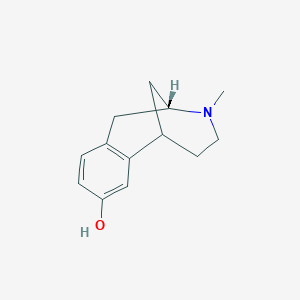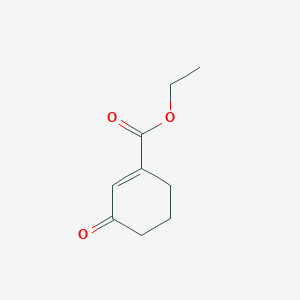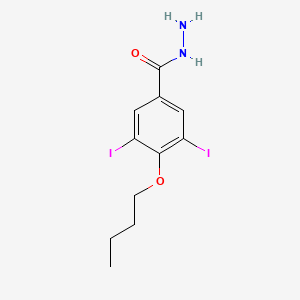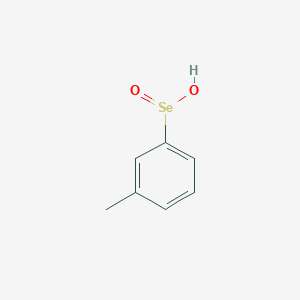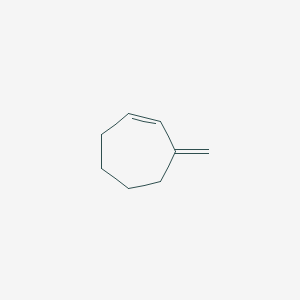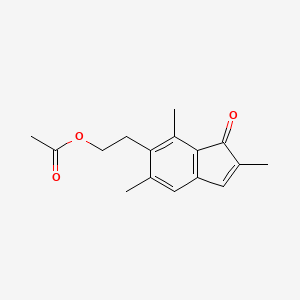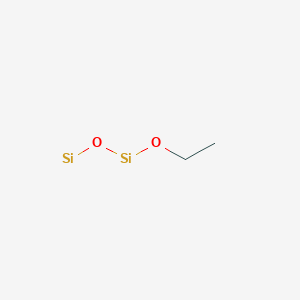
CID 19063382
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxydisiloxane is an organosilicon compound with the chemical formula C4H12O2Si2 It is a member of the ethoxysiloxane family, characterized by the presence of ethoxy groups attached to silicon atoms
Preparation Methods
1-Ethoxydisiloxane can be synthesized through several methods, primarily involving the oxidative condensation of hydrosilanes. One common synthetic route involves the oxidation of triethoxysilane to form triethoxysilanol, followed by the condensation reaction of triethoxysilanol with triethoxysilane . This process typically requires the presence of a catalyst, such as Wilkinson’s catalyst, and specific reaction conditions, including controlled temperature and pressure .
In industrial settings, the production of 1-ethoxydisiloxane often involves large-scale oxidative condensation reactions, utilizing advanced catalytic systems and optimized reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
1-Ethoxydisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Reduction: Reduction reactions can convert 1-ethoxydisiloxane into simpler siloxane derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethoxydisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of complex siloxane structures. The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions, which determine the pathways and products formed .
Comparison with Similar Compounds
1-Ethoxydisiloxane can be compared with other similar compounds, such as triethoxysilane, tetraethoxysilane, and hexaethoxydisiloxane. These compounds share similar structural features but differ in the number of ethoxy groups and their reactivity:
Triethoxysilane (HSi(OEt)3): Contains three ethoxy groups and is used as a precursor in the synthesis of various siloxane compounds.
Tetraethoxysilane (Si(OEt)4): Contains four ethoxy groups and is commonly used in the sol-gel process for producing silica and silicate materials.
Hexaethoxydisiloxane (Si2O(OEt)6): Contains six ethoxy groups and is used in the synthesis of hydrogen-rich silyl-arenes.
1-Ethoxydisiloxane is unique due to its specific ethoxy group arrangement and its ability to form diverse siloxane structures through various chemical reactions .
Properties
Molecular Formula |
C2H5O2Si2 |
|---|---|
Molecular Weight |
117.23 g/mol |
InChI |
InChI=1S/C2H5O2Si2/c1-2-3-6-4-5/h2H2,1H3 |
InChI Key |
KOIZPKYUSDUVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]O[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


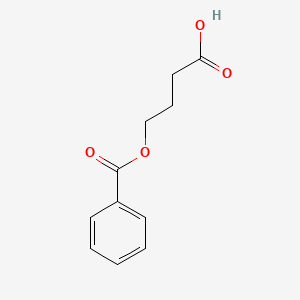
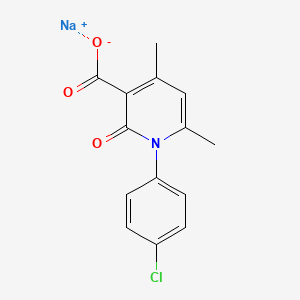

![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
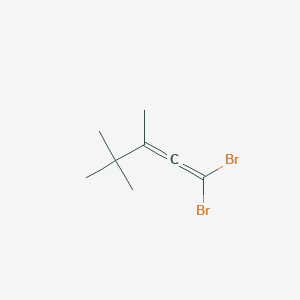
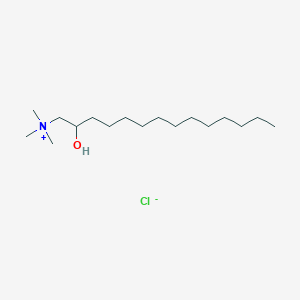
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
